
5,10-Dimethyl-5,10-dihydrophenophosphazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dimethyl-5,10-dihydrophenophosphazine is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-5,10-dihydrophenophosphazine typically involves the reaction of diphenylamine with phosphorus trichloride at elevated temperatures (200-220°C) for several hours. This reaction is followed by hydrolysis to yield the desired compound . The reaction conditions must be carefully controlled to ensure the correct formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Dimethyl-5,10-dihydrophenophosphazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxide.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include the oxidized form of the compound and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
5,10-Dimethyl-5,10-dihydrophenophosphazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,10-Dimethyl-5,10-dihydrophenophosphazine involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which are crucial in various chemical and biological systems. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10-Dihydrophenophosphazine: Similar in structure but lacks the methyl groups.
Phenophosphazine: A parent compound with different substituents.
Diphenylamine: A precursor in the synthesis of 5,10-Dimethyl-5,10-dihydrophenophosphazine.
Uniqueness
This compound is unique due to the presence of methyl groups at positions 5 and 10, which influence its chemical reactivity and stability. These structural features distinguish it from other phenophosphazine derivatives and contribute to its specific applications in research and industry .
Propriétés
Numéro CAS |
58943-95-6 |
|---|---|
Formule moléculaire |
C14H14NP |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
5,10-dimethylphenophosphazinine |
InChI |
InChI=1S/C14H14NP/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
Clé InChI |
MQYNUZXGLCHTES-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2P(C3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


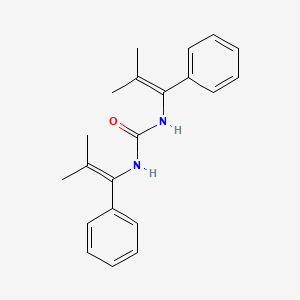
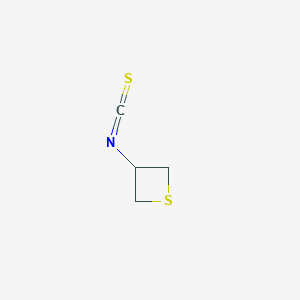
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
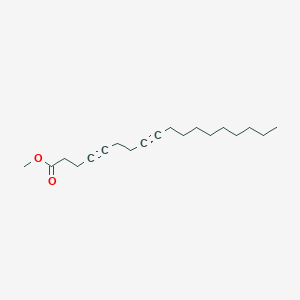


![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
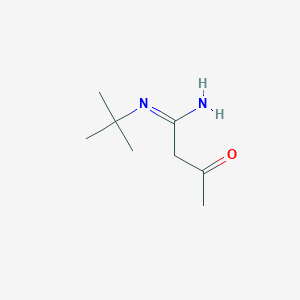
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
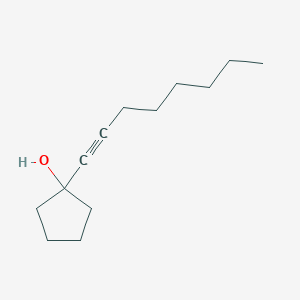
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
